Cas no 1785515-17-4 (2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one)

2-Amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one is a fluorinated phenylpropanone derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a chloro-difluorophenyl group, which enhances its reactivity and selectivity in nucleophilic substitution and condensation reactions. The presence of both fluorine and chlorine substituents contributes to its stability and bioactivity, making it a valuable intermediate for developing pharmacologically active compounds. The amino group allows for further functionalization, enabling the synthesis of diverse heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for designing molecules with improved metabolic stability and binding affinity. Its well-defined structure ensures consistent performance in synthetic applications.
2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one structure
1785515-17-4 structure
Product Name:2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one
CAS No:1785515-17-4
MF:C9H8ClF2NO
MW:219.615728378296
CID:6254197
PubChem ID:84787110
Update Time:2025-05-26

2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one
    • 1785515-17-4
    • EN300-1986591
    • Inchi: 1S/C9H8ClF2NO/c1-4(13)9(14)5-2-3-6(11)7(10)8(5)12/h2-4H,13H2,1H3
    • InChI Key: XFWWRCSPBVIHRJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1F)C(C(C)N)=O)F

Computed Properties

  • Exact Mass: 219.0262479g/mol
  • Monoisotopic Mass: 219.0262479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.1Ų

2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one Pricemore >>

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Additional information on 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one

2-Amino-1-(3-Chloro-2,4-Difluorophenyl)Propan-1-One

The compound 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one (CAS No. 1785515-17-4) is a structurally complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of amino ketones, which are widely studied for their versatile reactivity and functional group compatibility. The molecule's structure features a propanone backbone with an amino group at the second carbon and a substituted phenyl group at the first carbon. The phenyl substituent is further modified with chlorine and fluorine atoms at specific positions, introducing unique electronic and steric properties that enhance its reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one in medicinal chemistry. Its ability to act as a precursor in the synthesis of bioactive compounds has made it a valuable intermediate in drug discovery programs. For instance, researchers have utilized this compound to develop potential inhibitors for key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of electron-withdrawing groups (EWGs) like chlorine and fluorine on the aromatic ring significantly influences the molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), making it an attractive candidate for further exploration in preclinical studies.

In addition to its medicinal applications, 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one has shown promise in materials science. Its ability to undergo various types of condensation reactions has led to its use in the synthesis of advanced polymers and materials with tailored properties. For example, recent research has demonstrated its role in the development of stimuli-responsive polymers that can undergo reversible structural changes in response to external stimuli such as temperature or pH. These materials hold potential applications in drug delivery systems, sensors, and adaptive coatings.

The synthesis of 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the nucleophilic substitution of an appropriate chlorinated intermediate with an amine-containing nucleophile. The introduction of fluorine atoms on the aromatic ring is often achieved through electrophilic substitution reactions under controlled conditions to avoid over-fluorination or unwanted side reactions.

From a mechanistic perspective, 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one exhibits interesting reactivity due to the interplay between its amino and ketone functionalities. The amino group can act as a nucleophile or base depending on the reaction conditions, while the ketone group can participate in enolate formation or undergo various types of additions. This dual functionality makes it a versatile building block for constructing more complex molecules with diverse applications.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one. Quantum mechanical calculations have revealed that the electron-withdrawing effects of the chlorine and fluorine atoms significantly polarize the molecule's bonds, enhancing its electrophilicity at specific sites. This understanding has enabled researchers to design more efficient synthetic routes and predict the outcomes of various chemical transformations involving this compound.

In conclusion, 2-amino-1-(3-chloro-2,4-difluorophenyl)propan-1-one (CAS No. 1785515-17

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